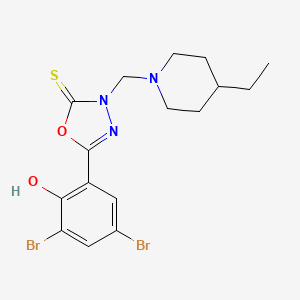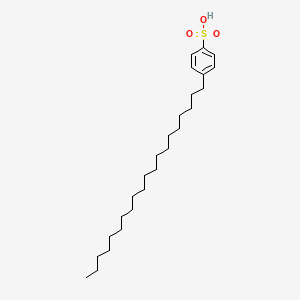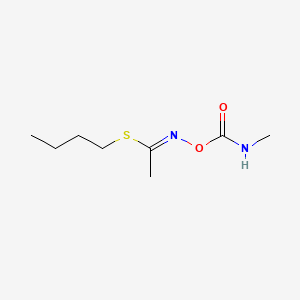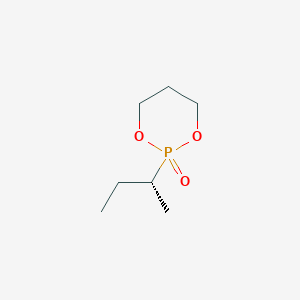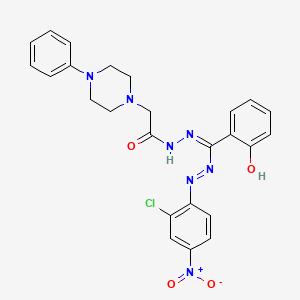
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the piperazineacetic acid derivative, followed by the introduction of the phenyl group. The azo coupling reaction is then performed with 2-chloro-4-nitrophenyl and 2-hydroxyphenyl groups under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and azo groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts color properties.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide include other azo compounds and piperazine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of piperazine, phenyl, and azo groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
127718-36-9 |
|---|---|
Formule moléculaire |
C25H24ClN7O4 |
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
N-[(Z)-[[(2-chloro-4-nitrophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H24ClN7O4/c26-21-16-19(33(36)37)10-11-22(21)27-29-25(20-8-4-5-9-23(20)34)30-28-24(35)17-31-12-14-32(15-13-31)18-6-2-1-3-7-18/h1-11,16,34H,12-15,17H2,(H,28,35)/b29-27?,30-25- |
Clé InChI |
OPXOKRUIDUUPCA-FTGRWOICSA-N |
SMILES isomérique |
C1CN(CCN1CC(=O)N/N=C(/C2=CC=CC=C2O)\N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CC(=O)NN=C(C2=CC=CC=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



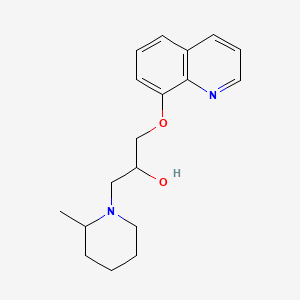


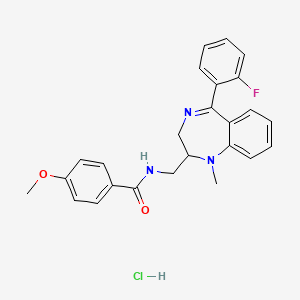
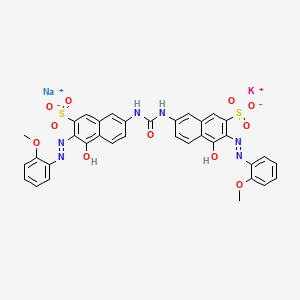
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

